molecular formula C14H10F2O3 B2445229 3-[(2,4-Difluorophenoxy)methyl]benzoic acid CAS No. 832739-54-5

3-[(2,4-Difluorophenoxy)methyl]benzoic acid

Cat. No.: B2445229
CAS No.: 832739-54-5
M. Wt: 264.228
InChI Key: JBNVLORKDVVMRT-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C14H10F2O3. It is characterized by the presence of a benzoic acid moiety linked to a difluorophenoxy group via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Difluorophenoxy)methyl]benzoic acid typically involves the reaction of 2,4-difluorophenol with benzyl chloride in the presence of a base to form the intermediate 2,4-difluorophenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Difluorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(2,4-Difluorophenoxy)methyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenoxy group enhances its binding affinity and specificity, leading to various biochemical effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-2-((phenylthio)methyl)benzoic acid
  • 4-Methyl-2-(trifluoromethyl)benzoic acid
  • 3-(2,4-Difluorophenoxy)benzoic acid

Uniqueness

3-[(2,4-Difluorophenoxy)methyl]benzoic acid is unique due to its specific substitution pattern and the presence of the difluorophenoxy group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

IUPAC Name

3-[(2,4-difluorophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-11-4-5-13(12(16)7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNVLORKDVVMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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